molecular formula C13H22ClN B1666795 Benzyltriethylammonium chloride CAS No. 56-37-1

Benzyltriethylammonium chloride

Cat. No. B1666795
CAS RN: 56-37-1
M. Wt: 227.77 g/mol
InChI Key: HTZCNXWZYVXIMZ-UHFFFAOYSA-M
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Description

Benzyltriethylammonium chloride is a quaternary ammonium salt, also known as a phase-transfer catalyst . It is a lipophilic catalyst that can be used in phase-transfer catalysis (PTC) to catalyze polycondensation reactions to form high molecular weight polymers under bi-phasic conditions .


Synthesis Analysis

Benzyltriethylammonium chloride can be prepared via the reaction of Benzyl Chloride with Triethylamine in absolute ethanol . The product can be purified by precipitation from acetone with ether . Another method involves a quaternized addition reaction on triethylamine and benzyl chloride, which are taken as raw materials by adding acetone taken as a solvent in reaction and dissolving processes .


Molecular Structure Analysis

The molecular formula of Benzyltriethylammonium chloride is C13H22ClN . The molecular weight is 227.77 g/mol .


Chemical Reactions Analysis

Benzyltriethylammonium chloride has been widely used in organic synthesis reactions, especially in the two-phase reaction of water and organic solvents . It is mostly used for nucleophilic substitution, carbene reaction, and C-alkylation, N-alkylation, O-alkylation, and S-alkylation .


Physical And Chemical Properties Analysis

Benzyltriethylammonium chloride is a pure white crystal or powder, similar to inorganic salt, hygroscopic, soluble in water, ethanol, methanol, isopropanol, DMF, acetone, and dichloromethane .

Scientific Research Applications

Corrosion Inhibition

Benzyltriethylammonium chloride (BTC) is effective as a corrosion inhibitor for carbon steel in acidic environments. Studies using Electrochemical Impedance Spectroscopy (EIS) demonstrated that BTC significantly enhances the polarization resistance and decreases the double-layer capacitance at the electrolyte/carbon steel interface. Inhibition efficiency as high as 65% was observed with BTC, indicating its suitability as a corrosion inhibitor in acid media (Idris, Daud, & Othman, 2013).

Electrochemical Applications

BTC, in combination with chloroaluminate, forms ionic liquids that have been explored for electrochemical applications, such as sodium batteries. These ionic liquids have shown high coulombic efficiency (over 91%) for the reduction and re-oxidation of sodium ions. This study highlights the potential of BTC-based ionic liquids in battery technology and electrochemical applications (Kim, Lang, Moulton, & Kohl, 2004).

Phase Transfer Catalysis

BTC has been used as a catalyst in the phase transfer catalytic reaction for the synthesis of benzyl acetate. This research found that the reaction orders for benzyl chloride were 1, and the activation energy was 36.4kJ/mol, indicating BTC's effectiveness in facilitating phase transfer catalysis processes (Zhang Guo-hua, 2012).

Catalytic Synthesis Applications

BTC has been used as a catalytic agent in the Knoevenagel condensation of carbonyl compounds with active methylene compounds, enabling the production of olefinic products in high yields. This protocol, including the synthesis of the antibacterial agent trimethoprim, showcases the versatility of BTC as a catalyst (Bose & Narsaiah, 2001).

Solubility and Viscosity Studies

Studies on the solubility and viscosity of BTC in solutions like dimethyl sulfoxide and water have been conducted. These studies, which analyze various parameters such as partial molar volumes and viscosity coefficients, provide insight into the solute-solvent and solute-solute interactions, critical for understanding the behavior of BTC in different solvent systems (Kapadi, Chavan, & Yemul, 1997).

Adsorption Studies

BTC's adsorption characteristics have been studied, particularly in the removal of cationic surfactants from aqueous solutions using activated carbon cloth. These studies contribute to understanding the adsorption mechanisms and efficiency of BTC in environmental applications (Duman & Ayranci, 2010).

Safety And Hazards

Benzyltriethylammonium chloride is harmful if swallowed and may cause an allergic skin reaction . It may also cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

benzyl(triethyl)azanium;chloride
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InChI

InChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1
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InChI Key

HTZCNXWZYVXIMZ-UHFFFAOYSA-M
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Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.[Cl-]
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Molecular Formula

C13H22ClN
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DSSTOX Substance ID

DTXSID9021710
Record name Benzyltriethylammonium chloride
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Molecular Weight

227.77 g/mol
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Physical Description

Dry Powder, White crystals; [MSDSonline]
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Product Name

Benzyltriethylammonium chloride

CAS RN

56-37-1, 207124-62-7
Record name Benzyltriethylammonium chloride
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Synthesis routes and methods

Procedure details

In the manner described in Example 4, 101 g of triethylamine (1 mole) was dissolved in 200 g of polydimethylsiloxane. 137 g (1 mole) of benzyl chloride was stirred into this solution. After a reaction time of 5 hours at 80° C., a large amount of solid had formed, which was filtered out and washed with methyl ethyl ketone.
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step Two
Name
polydimethylsiloxane
Quantity
200 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyltriethylammonium chloride
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Reactant of Route 6
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